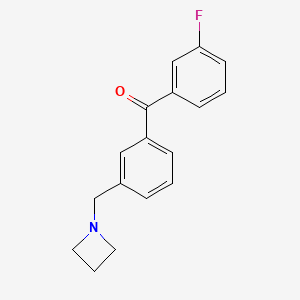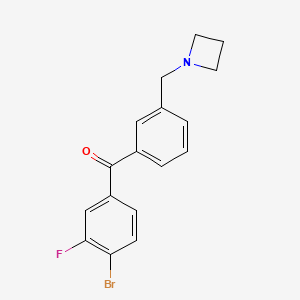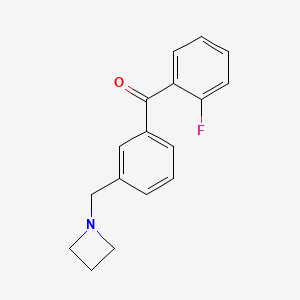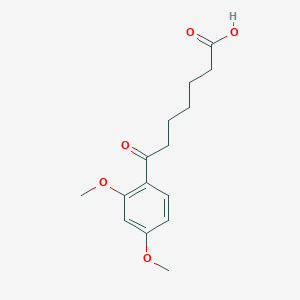
7-(2,4-Dimethoxyphenyl)-7-oxoheptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds like “7-(2,4-Dimethoxyphenyl)-7-oxoheptanoic acid” belong to a class of organic compounds known as phenylpropanoids. These are organic compounds containing a phenylpropanoid moiety .
Synthesis Analysis
The synthesis of such compounds often involves the use of diverse organic reagents, such as chloroacetyl chloride, acetic anhydride, chloroacetic acid, carbon disulfide, p-toluene sulfonyl chloride, maleic anhydride, phthalic anhydride .
Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using various spectroscopic techniques such as IR, 1H-, 13C-NMR as well as mass spectrometry .
Chemical Reactions Analysis
The chemical reactions involving such compounds can be complex and varied. For example, enaminonitrile pyridine derivatives have been used as precursors for the preparation of fourteen heterocyclic compounds using both conventional thermal and microwave techniques .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For example, the melting point, molecular weight, and other properties can be determined .
Applications De Recherche Scientifique
Synthesis and Antiproliferative Activity
7-(2,4-Dimethoxyphenyl)-7-oxoheptanoic acid and its derivatives show potential in antiproliferative applications. For example, a study demonstrated the synthesis of a compound exhibiting moderate cytotoxicity against human epithelial lung carcinoma cells A549 (Nurieva et al., 2015).
Antioxidant Properties
Research focusing on the synthesis of compounds related to 7-(2,4-Dimethoxyphenyl)-7-oxoheptanoic acid highlights their potential antioxidant properties. A study developed methods for synthesizing similar compounds and evaluated their antioxidant activity (Dovbnya et al., 2022).
Antimicrobial Activity
The synthesis of 7-(2,4-Dimethoxyphenyl)-7-oxoheptanoic acid derivatives has shown promising results in antimicrobial applications. A series of new derivatives were synthesized and displayed potential antimicrobial activity comparable to commercial antibiotics (Mohana, 2013).
Potential in Cancer Drug Development
The compound's derivatives have shown potential in the development of new anticancer drugs. For example, two chromene derivatives synthesized from similar compounds were studied for their potential as leads in anticancer drug development (Santana et al., 2020).
Electrochemical and Spectroelectrochemical Properties
Studies on novel phthalocyanines bearing 7-oxy-3-(3,4-dimethoxyphenyl) coumarin, a related compound, explored their electrochemical and in-situ spectroelectrochemical properties, indicating potential applications in materials science (Feridun et al., 2019).
Synthesis of Natural Isocoumarin
The compound and its derivatives are used as intermediates in synthesizing biologically active isocoumarins, indicating their role in natural product synthesis (Qadeer et al., 2007).
Biological Evaluation of Related Compounds
Related compounds to 7-(2,4-Dimethoxyphenyl)-7-oxoheptanoic acid have been synthesized and subjected to biological evaluation, demonstrating their potential for various biological applications (Ghulam et al., 2007).
Safety And Hazards
Propriétés
IUPAC Name |
7-(2,4-dimethoxyphenyl)-7-oxoheptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-19-11-8-9-12(14(10-11)20-2)13(16)6-4-3-5-7-15(17)18/h8-10H,3-7H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHLHDGLOBHRED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CCCCCC(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645466 |
Source


|
| Record name | 7-(2,4-Dimethoxyphenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,4-Dimethoxyphenyl)-7-oxoheptanoic acid | |
CAS RN |
898792-39-7 |
Source


|
| Record name | 7-(2,4-Dimethoxyphenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

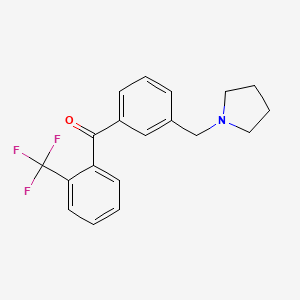
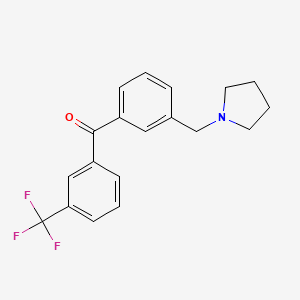
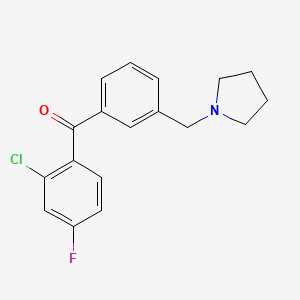
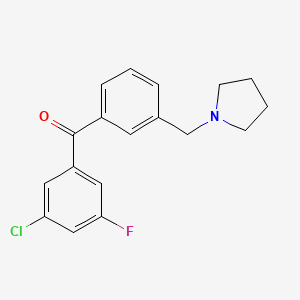
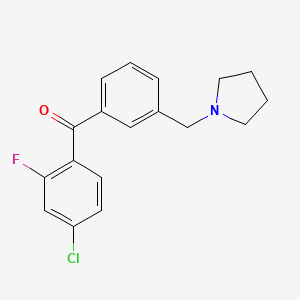
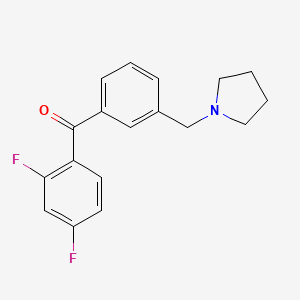
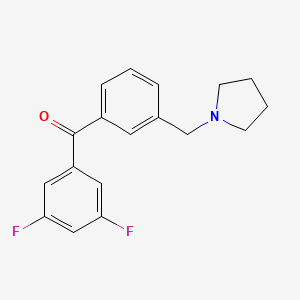

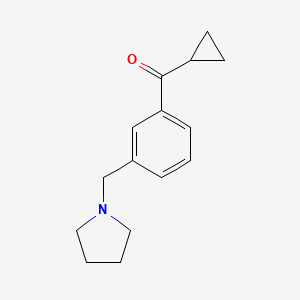
![Ethyl 5-oxo-5-[3-(pyrrolidinomethyl)phenyl]valerate](/img/structure/B1325700.png)
![Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate](/img/structure/B1325701.png)
